2,4,5-Triiodobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35674-21-6 |
|---|---|
Molecular Formula |
C7H3I3O2 |
Molecular Weight |
499.81 g/mol |
IUPAC Name |
2,4,5-triiodobenzoic acid |
InChI |
InChI=1S/C7H3I3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |
InChI Key |
OKIYNVQMLZHZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)I)C(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Research of Triiodobenzoic Acids
Methodologies for Triiodobenzoic Acid Synthesis
The synthesis of triiodobenzoic acids is a multi-step process that often begins with simpler benzoic acid precursors. The introduction of three iodine atoms onto the benzene ring requires specific and controlled reaction conditions to achieve the desired isomeric purity and yield.
General Iodination Techniques and Advancements
Electrophilic aromatic iodination is the fundamental approach for synthesizing triiodobenzoic acids. Direct iodination of benzoic acid is often inefficient due to the deactivating effect of the carboxyl group. Therefore, activated substrates such as aminobenzoic acids are preferred starting materials.
A common method involves the use of iodine monochloride (ICl) in an acidic medium google.comgoogle.com. The reaction conditions, including temperature and pH, are critical for controlling the substitution pattern on the aromatic ring. For instance, in the synthesis of 2,4,6-triiodobenzoic acid derivatives, maintaining a temperature range of 70-80°C and a pH below 2 is crucial google.com. The gradual introduction of the aminobenzoic acid derivative into a system containing an excess of the iodinating agent can improve the yield and purity of the final triiodinated product by keeping the concentration of the substrate low and preventing the precipitation of partially iodinated intermediates google.com.
Another established method for the iodination of aromatic compounds, particularly those with activating groups like amino groups, is the Sandmeyer reaction. This involves the diazotization of an aminobenzoic acid followed by treatment with a solution of potassium iodide orgsyn.org. This method is particularly useful for introducing iodine at specific positions on the aromatic ring. For example, p-iodobenzoic acid can be synthesized from p-aminobenzoic acid through diazotization with sodium nitrite in the presence of a mineral acid, followed by reaction with potassium iodide orgsyn.org.
Catalytic Systems and Reaction Conditions
Modern synthetic advancements have introduced catalytic systems to enhance the efficiency and selectivity of iodination reactions. While traditional methods often rely on stoichiometric amounts of iodinating agents and harsh acidic conditions, catalytic approaches offer milder reaction conditions and improved atom economy.
For instance, palladium(II) and iridium(III) complexes have been developed as effective catalysts for the ortho-iodination of benzoic acids researchgate.net. These catalysts operate through a C-H activation mechanism, where the carboxylic acid group directs the iodination to the ortho position. While these methods have been primarily demonstrated for mono- and di-iodination, they represent a significant advancement in the controlled iodination of benzoic acid derivatives.
In the context of tri-iodination, the choice of solvent and catalyst can significantly influence the reaction outcome. For the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid derivatives, the acylation step can be catalyzed by strong acids like sulfuric acid or perchloric acid in acetic anhydride google.com. The reaction is often exothermic and proceeds smoothly to yield the desired acylated product.
| Starting Material | Iodinating Agent | Catalyst/Conditions | Product | Reference |
| 3-Acetamido-5-aminobenzoic acid | Iodine monochloride | Aqueous acid, pH < 2, 80-95°C | 3-Acetamido-5-amino-2,4,6-triiodobenzoic acid | google.com |
| 3,5-Diaminobenzoic acid | Iodine monochloride | Acidic medium | 3,5-Diamino-2,4,6-triiodobenzoic acid | google.com |
| p-Aminobenzoic acid | Sodium nitrite, HCl, then KI | Diazotization | p-Iodobenzoic acid | orgsyn.org |
| 2-Aminobenzoic acid | Molecular iodine, H2O2 | Acetic acid | 2-Amino-5-iodobenzoic acid | google.com |
Synthesis and Characterization of Triiodobenzoic Acid Derivatives
The functionalization of triiodobenzoic acids allows for the creation of a diverse range of derivatives with tailored properties. These modifications can include the formation of salts to enhance solubility, isotopic labeling for research purposes, and the introduction of N-alkylated and acylated groups to modulate biological activity.
Salt Forms and Isotopic Labeling in Research (e.g., ¹⁴C-labeled)
Salt Forms: Triiodobenzoic acids can be converted into various salt forms to improve their solubility in aqueous solutions, a crucial property for many applications. Common salts include those formed with alkali metals, such as sodium, and organic amines, like N-methylglucamine google.com. The formation of these salts is typically achieved by reacting the triiodobenzoic acid with an equivalent amount of the corresponding base, followed by evaporation of the solvent google.com.
Isotopic Labeling: Isotopic labeling, particularly with carbon-14 (¹⁴C), is a vital tool in metabolic and pharmacokinetic studies to trace the fate of a compound in a biological system. The synthesis of ¹⁴C-labeled benzoic acids can be achieved through several methods. A common approach involves the carboxylation of an organometallic reagent, such as a Grignard or organolithium compound, with ¹⁴CO₂ cdnsciencepub.comrsc.org. For instance, a substituted aryl bromide can be converted to its corresponding aryl lithium compound, which is then reacted with ¹⁴CO₂ to introduce the labeled carboxyl group cdnsciencepub.com. Another method involves the palladium-catalyzed cyanation of an aryl iodide with K¹⁴CN, followed by hydrolysis of the resulting nitrile to the carboxylic acid rsc.org.
While a specific synthesis for ¹⁴C-labeled 2,4,5-Triiodobenzoic acid is not detailed in the available literature, the general methods for carboxyl-labeling of aromatic acids could be adapted. This would likely involve the preparation of a 2,4,5-triiodo-substituted aryl halide or organometallic precursor, followed by reaction with a ¹⁴C-labeled one-carbon synthon.
N-Alkylated and Acylated Derivatives (e.g., 3,5-Diacetamido-2,4,6-triiodobenzoic acid derivatives)
N-Alkylation: The amino groups on aminotriiodobenzoic acid derivatives can be alkylated to produce N-alkylated compounds. For example, the synthesis of N-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid can be achieved by reacting 3-acetamido-5-amino-2,4,6-triiodobenzoic acid with a methylating agent like methyl iodide in the presence of a base such as sodium ethoxide google.com.
Acylation: Acylation of amino groups is a common strategy to modify the properties of triiodobenzoic acids. The synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid (diatrizoic acid), a widely used X-ray contrast agent, involves the acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid. This is typically carried out using acetic anhydride, often in the presence of a catalytic amount of a strong acid google.com. The resulting diacetylated compound exhibits increased stability and desired physiological properties.
The synthesis of these derivatives often involves a sequence of reactions, including reduction of nitro groups to amino groups, iodination, and subsequent N-alkylation or acylation google.com.
| Derivative Type | Starting Material | Reagents | Product | Reference |
| Sodium Salt | 3-Acetamido-5-(dimethylaminomethyleneamino)-2,4,6-triiodobenzoic acid | Sodium hydroxide | Sodium 3-acetamido-5-(dimethylaminomethyleneamino)-2,4,6-triiodobenzoate | google.com |
| N-Methylglucamine Salt | 3-Acetamido-5-(dimethylaminomethyleneamino)-2,4,6-triiodobenzoic acid | N-Methylglucamine | N-Methylglucamine salt of 3-acetamido-5-(dimethylaminomethyleneamino)-2,4,6-triiodobenzoic acid | google.com |
| ¹⁴C-Carboxyl Labeled | Aryl lithium compound | ¹⁴CO₂ | Aryl-¹⁴C-carboxylic acid | cdnsciencepub.com |
| N-Methyl Derivative | 3-Acetamido-5-amino-2,4,6-triiodobenzoic acid | Methyl iodide, Sodium ethoxide | 3-Amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid | google.com |
| N-Acetyl Derivative | 3,5-Diamino-2,4,6-triiodobenzoic acid | Acetic anhydride | 3,5-Diacetamido-2,4,6-triiodobenzoic acid | google.com |
Triiodohippuric Acid Synthesis and Related Amides
Hippuric acid and its derivatives are formed by the acylation of the amino acid glycine. The synthesis of triiodohippuric acids involves the reaction of a triiodobenzoyl chloride with glycine. The first step in this synthesis is the conversion of the triiodobenzoic acid to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Advanced Structural Elucidation and Computational Chemistry
The comprehensive characterization of this compound would involve a combination of experimental techniques and theoretical calculations to understand its three-dimensional structure, electronic properties, and intermolecular interactions.
Spectroscopic methods are fundamental in determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry provide critical information about the connectivity and chemical environment of atoms.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding molecular properties. DFT calculations can be employed to determine the most stable (lowest energy) conformation of the this compound molecule. These calculations provide optimized molecular geometries, including bond lengths and angles, that can corroborate or predict experimental findings. DFT is a widely accepted method for achieving results that are often in close agreement with experimental data from techniques like X-ray diffraction.
The presence of three iodine atoms on the benzoic acid ring makes this compound a prime candidate for forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the solid state, these interactions, along with traditional hydrogen bonds from the carboxylic acid group, would be expected to play a crucial role in directing the assembly of molecules into larger, well-defined supramolecular architectures. The study of these interactions is key to understanding the crystal packing and material properties of the compound.
Molecular Electrostatic Potential (MEP) calculations are used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. An MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For this compound, MEP analysis would highlight the electrophilic regions on the iodine atoms (positive σ-holes) and the nucleophilic regions, such as the oxygen atoms of the carboxyl group. This provides a theoretical basis for understanding how the molecule will interact with other molecules, guiding the interpretation of halogen and hydrogen bonding patterns.
Biological and Physiological Effects of 2,3,5 Triiodobenzoic Acid Tiba in Plant Systems
Fundamental Role as an Auxin Transport Inhibitor
2,3,5-Triiodobenzoic acid, commonly known as TIBA, is recognized as a potent plant growth regulator that functions primarily as an inhibitor of polar auxin transport. toku-e.complantgrowthhormones.com This characteristic action allows it to be used as a tool in physiological studies to understand the role of auxin flow in various developmental processes. plantgrowthhormones.com By disrupting the directional movement of auxin, TIBA profoundly affects plant growth and development. plantgrowthhormones.complantgrowthhormones.com
TIBA acts as a non-competitive inhibitor of polar auxin transport. toku-e.com Its primary mechanism involves hindering the directional, top-down (basipetal) transport of auxin within the plant. plantgrowthhormones.complantgrowthhormones.com Unlike competitive inhibitors that might bind to the same site as auxin, TIBA's non-competitive nature suggests it acts on a different component of the transport machinery. Research indicates that TIBA may bind to the regulatory region of an auxin efflux carrier complex, effectively impeding the transport process. mdpi.com This disruption of polar auxin flow is central to its effects on plant physiology. researchgate.netpnas.org
The directional transport of auxin is mediated by specific cellular carrier proteins, particularly the PIN-FORMED (PIN) family of auxin efflux carriers. pnas.org TIBA's inhibitory action is linked to its interference with these carriers. The mechanism involves the actin cytoskeleton, which is crucial for the trafficking and localization of PIN proteins to the plasma membrane. pnas.orgnih.gov
Modulation of Plant Growth and Developmental Processes
Auxin gradients are fundamental for morphogenesis (the development of shape) and organogenesis (the development of organs). By blocking polar auxin transport, TIBA disrupts these gradients, thereby influencing these critical processes. researchgate.net For instance, TIBA has been shown to suppress somatic embryogenesis, a process where embryos develop from somatic cells, in species such as Eleutherococcus senticosus and Panax ginseng. toku-e.com This highlights the necessity of regulated auxin flow for the establishment of embryonic polarity and subsequent development.
TIBA's impact on plant architecture is a direct consequence of its effect on apical dominance and organ growth, which are regulated by auxin distribution.
Key Effects of TIBA on Plant Architecture
| Plant Part | Process Affected | Observed Effect |
|---|---|---|
| Shoot | Apical/Terminal Growth | Inhibition, leading to dwarfed plants. plantgrowthhormones.complantgrowthhormones.com |
| Lateral Bud Growth | Promotion, leading to increased branching or tillering. plantgrowthhormones.complantgrowthhormones.com | |
| Hypocotyl Elongation | Inhibition, linked to the suppression of endoreduplication. nih.gov | |
| Root | Lateral Root Formation | Significant depression or inhibition. nih.gov |
In shoots, TIBA inhibits the growth of the main apical tip, breaking apical dominance and promoting the growth of lateral buds and tillers. plantgrowthhormones.complantgrowthhormones.com This results in shorter, more compact, and bushier plants. bakerandbaker.co.in In roots, the effect is generally inhibitory. For example, in Norway spruce seedlings, TIBA significantly depressed the formation of lateral roots. nih.gov This is because the establishment of lateral root primordia is dependent on localized auxin accumulation, which is prevented by transport inhibitors like TIBA.
TIBA can significantly influence the transition from vegetative to reproductive growth and subsequent developmental stages. At appropriate concentrations, it is known to promote flowering and induce the formation of flower buds in plants like apple and tomato. plantgrowthhormones.complantgrowthhormones.com
However, it can also be used to manage fruit load. In orchard crops such as apples and pears, TIBA is employed for fruit thinning by promoting the shedding of developing fruits. bakerandbaker.co.in In soybeans, it has been used to reduce the abscission (dropping) of flowers and immature pods, thereby potentially increasing yield. pushpakagrofert.com These varied effects underscore the critical role of precise auxin gradients in regulating complex reproductive processes, from flower initiation to fruit and seed development.
Impact on Crop Yield and Agronomic Traits
2,3,5-Triiodobenzoic acid (TIBA) is recognized as a plant growth regulator that can significantly influence the agronomic traits and ultimately the yield of various crops. plantgrowthhormones.com Its primary mode of action involves the inhibition of polar auxin transport, which leads to a cascade of morphological and physiological alterations in the plant. plantgrowthhormones.com
Effects of TIBA on Soybean Agronomic Traits
| Trait | Effect of TIBA Application | Reference |
|---|---|---|
| Plant Height | Reduced due to shortened internodes | agronomysociety.org.nzumn.edu |
| Lodging | Reduced resistance | umn.edu |
| Canopy Structure | More vertical orientation of upper leaves, potentially improving light penetration | agronomysociety.org.nz |
| Pod Number | Increased | agronomysociety.org.nzbanglajol.info |
| Seed Number | Increased | banglajol.info |
| Seed Size | Reduced | agronomysociety.org.nzumn.edu |
| Yield | Variable; can increase under favorable conditions but may decrease under stress | agronomysociety.org.nzbanglajol.infoumn.edu |
In maize (Zea mays), foliar application of TIBA has demonstrated the potential to enhance yield components. banglajol.info Studies have shown that TIBA can lead to an increase in the number of cobs per plant, cob length, and the number of kernels per cob, ultimately resulting in a higher grain yield per plant. banglajol.info Similarly, in cotton (Gossypium hirsutum), TIBA application has been associated with an increased number of bolls per plant, which is a key determinant of yield. researchgate.net However, it was also noted that TIBA can reduce plant height and leaf area in cotton. researchgate.net
The timing of TIBA application is a critical factor in determining its effect on crop yield. For many crops, application at the onset of the flowering stage is considered optimal to influence the balance between vegetative and reproductive growth. agronomysociety.org.nz
Molecular and Cellular Mechanisms of Action
The physiological effects of TIBA on plant growth and development are rooted in its influence on fundamental molecular and cellular processes, primarily its interaction with phytohormone signaling pathways.
Interaction with Phytohormone Signaling Pathways
TIBA is a well-established inhibitor of polar auxin transport. toku-e.compnas.org Auxin, a critical phytohormone, plays a central role in numerous aspects of plant development, including apical dominance, root formation, and vascular patterning. researchgate.net The directional transport of auxin between cells, known as polar auxin transport, is crucial for establishing auxin gradients that guide these developmental processes. researchgate.net
TIBA disrupts this transport system by interfering with auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins. pnas.orgresearchgate.net This inhibition of auxin efflux leads to alterations in the normal distribution of auxin within the plant, causing localized accumulations and depletions of this hormone. pnas.org By modifying auxin gradients, TIBA can influence a wide range of developmental outcomes. For example, the inhibition of polar auxin transport is linked to defects in root growth, lateral root formation, and gravitropic responses. pnas.org Interestingly, it has been noted that some of the developmental defects induced by TIBA are similar to those observed in mutants with impaired auxin transport. pnas.org
Furthermore, the interaction of TIBA with phytohormone signaling extends beyond auxin. There is evidence that TIBA can influence the signaling pathways of other hormones. For instance, Arabidopsis plants treated with TIBA have shown increased susceptibility to certain fungal pathogens, suggesting a link between auxin signaling and plant defense responses, which are also modulated by hormones like salicylic (B10762653) acid and jasmonic acid. nih.gov
Alterations in Endogenous Phytohormone Levels (e.g., Indole-3-acetic acid, Polyamines)
A direct consequence of TIBA's inhibition of polar auxin transport is the alteration of endogenous levels of Indole-3-acetic acid (IAA), the primary auxin in plants. By blocking the efflux of IAA from cells, TIBA can lead to an intracellular accumulation of auxin in certain tissues while depleting it in others. This disruption of auxin homeostasis is a key mechanism underlying many of the physiological effects of TIBA. nih.gov
Research has also indicated that TIBA can affect the levels of other phytohormones. For example, studies in pea plants have shown that the application of TIBA can reduce the endogenous levels of bioactive gibberellin A1 (GA1) below the site of application, in conjunction with reduced IAA levels. researchgate.net This suggests a potential cross-talk between auxin transport and gibberellin biosynthesis or transport.
Changes in Plant Proteomic Profiles
The application of TIBA can induce significant changes in the proteomic profiles of plants. These alterations in protein expression reflect the cellular response to the disruption of auxin transport and the subsequent changes in developmental programming. A study on the effects of TIBA on protein synthesis in pea epicotyls revealed that TIBA treatment led to a decrease in the incorporation of amino acids into protein, indicating an inhibition of protein synthesis.
Inhibition of Somatic Embryogenesis and Tissue Culture Responses
Somatic embryogenesis, the process by which somatic cells develop into embryos, is a critical technique in plant tissue culture and biotechnology. This developmental pathway is known to be heavily influenced by auxin. TIBA has been shown to suppress somatic embryogenesis in a variety of plant species, including Siberian ginseng (Eleutherococcus senticosus) and groundnut (Arachis hypogaea). nih.govinternationalscholarsjournals.com
The inhibitory effect of TIBA on somatic embryogenesis is attributed to its disruption of the polar auxin transport necessary for the proper establishment of embryonic polarity and development. nih.govnih.gov In the presence of TIBA, the formation of embryos from embryogenic cells is suppressed, and the development of axial and bilateral polarity in globular embryos is inhibited. nih.gov This can result in the formation of abnormal embryos and prevent the development of shoots and roots. nih.gov In tissue culture, the addition of TIBA to the culture medium can decrease the frequency of somatic embryogenesis and lead to a higher proportion of morphologically abnormal embryos. internationalscholarsjournals.com However, it has been noted that TIBA can also have positive effects in some tissue culture applications, such as improving organogenesis from calli in mulberry. oup.com
Interactions with Environmental Factors and Biological Entities
The effects of TIBA on plant systems are not solely determined by its intrinsic properties but are also modulated by interactions with various environmental factors and other biological organisms.
Drought stress is a major environmental factor that significantly impacts plant growth and productivity. The interplay between TIBA and plant responses to drought is complex. Phytohormones, including auxin, play a crucial role in mediating plant responses to drought stress. frontiersin.orgcabidigitallibrary.org Since TIBA alters auxin distribution, it can indirectly influence how a plant copes with water deficit. For instance, auxin is involved in regulating root architecture, which is critical for water uptake. cabidigitallibrary.org While specific studies on the direct interaction of TIBA and drought stress are limited, the known effects of TIBA on root development suggest a potential for it to modify a plant's ability to withstand drought conditions. pnas.org
TIBA can also interact with beneficial biological entities such as mycorrhizal fungi. Ectomycorrhizal fungi can promote lateral root formation in host plants, an effect that is believed to be mediated by fungal-produced auxin. nih.gov In a study involving Norway spruce seedlings and the ectomycorrhizal fungus Laccaria bicolor, the presence of TIBA in the culture medium significantly depressed the fungus-induced stimulation of lateral root formation. nih.gov This suggests that TIBA inhibits the transport of fungal-derived auxin within the plant root, thereby counteracting the beneficial effect of the fungus on root branching. nih.gov Furthermore, TIBA was found to block the colonization of the main root cortex by the fungus and the formation of the Hartig net, a key structure in the mycorrhizal symbiosis. nih.gov
Combined Effects with Other Plant Growth Regulators (e.g., Gibberellins)
2,3,5-Triiodobenzoic acid (TIBA), known primarily as an inhibitor of polar auxin transport, exhibits modified effects on plant development when applied in conjunction with other plant growth regulators, such as gibberellins (B7789140). Research has shown that the interplay between TIBA and gibberellins can influence various aspects of plant growth, including yield and maturity, which is particularly relevant for agricultural applications.
In field experiments conducted on southern peas (Vigna unguiculata), specifically the 'California Black eye No. 5' and 'Purple Hull Pinkeye' varieties, the application of TIBA alone was found to slightly increase the yield. ashs.org The timing and rate of TIBA application were critical factors in achieving maximum yield benefits. ashs.org A key effect of TIBA was the reduction in plant size and a more concentrated period of maturity. ashs.org
The combined application of TIBA and gibberellin demonstrated a synergistic effect on crop maturity. When 50 ppm of gibberellin was applied five days after an application of 20 g per acre of TIBA, it further concentrated the maturity of the peas. ashs.org This combined treatment enhanced the suitability of the crop for mechanical harvesting. ashs.org Furthermore, studies on soybean seedlings under low light and high-temperature stress have indicated that both gibberellins (GAs) and auxins are crucial for hypocotyl elongation. The application of TIBA, along with paclobutrazol (B33190) (a gibberellin biosynthesis inhibitor), significantly regulated seedling growth under these stress conditions, highlighting the intricate hormonal crosstalk modulated by TIBA. nih.gov
These findings underscore that while TIBA's primary role is to disrupt auxin transport, its ultimate effect on plant morphology and physiology can be significantly modulated by the presence and concentration of other hormones like gibberellins.
| Treatment | Observed Effect | Agricultural Implication |
|---|---|---|
| TIBA (20 g/acre) | Reduced plant size, concentrated maturity. ashs.org | Slight yield increase, improved harvest timing. ashs.org |
| TIBA (20 g/acre) followed by Gibberellin (50 ppm) | Further concentration of maturity. ashs.org | Increased desirability for mechanical harvesting. ashs.org |
Responses under Abiotic Stress Conditions
TIBA has been investigated for its role in plant responses to various abiotic stressors. As an auxin transport inhibitor, it can modify plant development in ways that may enhance tolerance to unfavorable environmental conditions.
Research on grafted melon transplants demonstrated that TIBA could mitigate issues related to graft incompatibility, which can be considered a form of biotic/abiotic stress. Applying TIBA as a paste on the stem above the graft union negated root degradation in incompatible seedling combinations. researchgate.net This suggests that altered auxin flow, induced by TIBA, plays a role in the complex signaling and developmental processes at the graft interface under stress.
The influence of TIBA has also been examined at the molecular level. In a study involving Arabidopsis, rice, and sorghum, the expression profiles of auxin transporter gene families (PIN, AUX/LAX, and PGP) were analyzed under abiotic stress conditions. toku-e.com The transcription of these genes was controlled by auxin transport inhibitors, but interestingly, TIBA application did not lead to an increased expression of these genes, and the response was not dependent on the TIBA concentration used. toku-e.com This indicates a complex regulatory network where TIBA's impact on gene expression under stress is not straightforward.
Furthermore, studies on soybean hypocotyl elongation under the combined stress of low light and high temperature have shown that gibberellins and auxin are essential for this growth response. nih.gov The application of TIBA significantly influenced the growth of seedlings under these specific abiotic stress conditions, confirming its role as a modulator of plant developmental responses to environmental challenges. nih.gov
| Plant Species | Stress Condition | Key Finding | Reference |
|---|---|---|---|
| Melon (grafted) | Graft incompatibility | TIBA application negated root degradation in incompatible grafts. | researchgate.net |
| Arabidopsis, Rice, Sorghum | Abiotic stress | TIBA did not increase the expression of auxin transporter genes (PIN, AUX/LAX, PGP). toku-e.com | toku-e.com |
| Soybean | Low light and high temperature | TIBA treatment significantly regulated seedling growth. nih.gov | nih.gov |
Mycorrhizal Colonization and Fungal Interactions
TIBA's influence extends to the interactions between plants and symbiotic or pathogenic fungi. By modifying auxin transport, TIBA can interfere with the signaling and developmental processes essential for establishing these relationships.
In the context of ectomycorrhizal symbiosis, TIBA has been shown to have an inhibitory effect. A study on Norway spruce (Picea abies) seedlings inoculated with the ectomycorrhizal fungus Laccaria bicolor found that the presence of TIBA in the culture medium significantly depressed the formation of lateral roots on inoculated seedlings. nih.gov Since L. bicolor is known to produce auxin (IAA), which stimulates root branching, it is suggested that TIBA inhibits the transport of this fungal-derived auxin within the root system, thereby counteracting the beneficial effect of the fungus on root architecture. nih.gov
Conversely, TIBA can have a stimulatory effect on the growth of certain free-living fungi. In research on lichen-forming fungi, the application of TIBA resulted in a notable increase in the dry weight of the fungus Nephromopsis ornata. researchgate.netnih.gov Specifically, TIBA stimulated fungal growth and induced morphological changes, such as a smaller, more spherical fungal mass and a darker pigmentation in liquid culture. researchgate.netnih.gov
TIBA's interaction with pathogenic fungi has also been explored. In soybeans, the foliar application of TIBA was found to decrease the development of microsclerotia from the pathogenic fungus Macrophomina phaseolina. apsnet.org Furthermore, TIBA exhibited direct fungitoxic properties against M. phaseolina in a laboratory medium at a concentration of 100 µg/ml. apsnet.org However, when the fungus was grown on media made from TIBA-treated soybean tissue, no direct or induced fungitoxic effect was observed, indicating the complexity of the interaction in the plant environment. apsnet.org
| Organism | Type of Interaction | Observed Effect of TIBA | Reference |
|---|---|---|---|
| Laccaria bicolor (on Norway Spruce) | Ectomycorrhizal Symbiosis | Inhibited stimulation of lateral root formation and colonization. nih.gov | nih.gov |
| Nephromopsis ornata | Lichen-forming Fungus | Stimulated fungal growth and increased dry weight. researchgate.netnih.gov | researchgate.netnih.gov |
| Macrophomina phaseolina (on Soybean) | Pathogenic Interaction | Decreased microsclerotial development; showed direct fungitoxicity in vitro. apsnet.org | apsnet.org |
Analytical Methodologies for Triiodobenzoic Acids
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for the analysis of triiodobenzoic acids, enabling the separation of these compounds from complex sample matrices and from other structurally similar molecules. The choice of technique depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether the analysis is for a single compound or multiple residues.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like 2,4,5-Triiodobenzoic acid. The development of a robust HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a detector.
For halogenated benzoic acids, reversed-phase HPLC is a common approach. An example of a method developed for the structurally related compound 2,4,5-Trifluorobenzoic Acid (2,4,5-TFBA) provides insight into typical conditions. americanlaboratory.com This method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidic aqueous buffer is employed to resolve the analyte from impurities. americanlaboratory.comekb.eg UV detection is frequently used for quantification, as the aromatic ring in the benzoic acid structure provides strong chromophores. americanlaboratory.com
Table 1: Example HPLC Operating Conditions for a Related Halogenated Benzoic Acid
| Parameter | Condition |
| Compound | 2,4,5-Trifluorobenzoic Acid |
| Mobile Phase | Mixture of acetonitrile, water, and trifluoroacetic acid (40:60:2) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 5 µL |
| Analysis Type | Isocratic |
| Data derived from a method developed for 2,4,5-Trifluorobenzoic Acid, a structurally similar compound. americanlaboratory.com |
For detecting trace levels of this compound, particularly in complex matrices such as food and environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Several multiresidue methods have been developed that include triiodobenzoic acid isomers for the analysis of plant growth regulators in agricultural products. ingenieria-analitica.comnih.govresearchgate.net A common sample preparation procedure for these matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which efficiently extracts a wide range of analytes from samples like fruits and vegetables. nih.govresearchgate.net
Following extraction, the analysis is performed by LC-MS/MS, typically operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the analyte) and a corresponding product ion, which is a specific fragment generated by collision-induced dissociation. This high specificity minimizes matrix interference and allows for reliable quantification at very low concentrations. ingenieria-analitica.comhpst.cz
Table 2: Key Parameters in LC-MS/MS Multiresidue Analysis Including Triiodobenzoic Acids
| Parameter | Description |
| Analytes | This compound and other plant growth regulators ingenieria-analitica.com |
| Sample Matrix | Fruits (e.g., grapes, apples, pears) ingenieria-analitica.comnih.gov |
| Extraction | Modified QuEChERS Method nih.govresearchgate.net |
| Separation | Reversed-Phase Liquid Chromatography ingenieria-analitica.com |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for acidic compounds hpst.cz |
| Quantification | Multiple Reaction Monitoring (MRM) using matrix-matched standards nih.gov |
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative identification and purity assessment of compounds. nih.gov While not as sensitive or quantitative as HPLC or LC-MS/MS, TLC is valuable for monitoring the progress of chemical reactions, screening samples for the presence of a target compound, and assessing the purity of standards. nih.govfishersci.com
In a typical TLC analysis, the stationary phase is a thin layer of an adsorbent like silica (B1680970) gel coated on a plate of glass or aluminum. nih.gov The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. Visualization is often achieved under UV light, where compounds with a chromophore, like this compound, will appear as dark spots. The purity of related compounds, such as 2,3,5-Triiodobenzoic acid, is sometimes assessed by TLC.
Application as Certified Reference Materials in Analytical Chemistry
The reliability and accuracy of any quantitative analysis depend on the availability of high-purity reference materials for calibration and validation. While a specific "Certified Reference Material" (CRM) for this compound is not widely documented, high-purity analytical standards for this compound and its isomers, such as 2,3,5-Triiodobenzoic acid, are commercially available from various chemical suppliers.
These standards, with purity often specified at ≥97% or higher as determined by HPLC or other techniques, serve the same essential function as CRMs in a laboratory setting. sigmaaldrich.com They are used to:
Prepare calibration curves for the quantification of the analyte.
Verify the identity of a peak in a chromatogram by comparing retention times.
Spike control samples to assess the accuracy and recovery of an analytical method.
Determine the performance characteristics of a method, such as the limits of detection and quantification.
The availability of these well-characterized materials is fundamental to ensuring the validity of analytical data generated by methods like HPLC and LC-MS/MS.
Method Validation and Performance Characteristics
Validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. Key performance characteristics that are evaluated during method validation include accuracy, precision, linearity, selectivity, and the limits of detection and quantification.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
For this compound and its isomers, these limits are highly dependent on the analytical technique and the sample matrix. As expected, LC-MS/MS methods provide significantly lower (i.e., better) LODs and LOQs compared to less sensitive techniques. Published multiresidue methods have established these limits for triiodobenzoic acids in challenging matrices.
Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for Triiodobenzoic Acids
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Various Fruits | LC-MS/MS | 0.020 - 6.0 µg/kg | 0.10 - 15.0 µg/kg |
| 2,3,5-Triiodobenzoic acid | Grapes | LC-MS/MS | Not Reported | 0.1 - 5 ng/mL |
| Data sourced from multiresidue analysis studies. ingenieria-analitica.comnih.govresearchgate.net |
These low detection and quantification limits demonstrate the suitability of modern LC-MS/MS methods for monitoring trace levels of this compound in various commodities for regulatory and research applications. ingenieria-analitica.com
Evaluation of Recovery, Precision, and Linearity
Method validation for 2,4,5-TIBA involves a comprehensive assessment of its performance characteristics, including recovery, precision, and linearity, to ensure it is fit for its intended purpose. While specific validation data for 2,4,5-TIBA is not extensively detailed in publicly available literature, valuable insights can be drawn from methodologies developed for structurally similar compounds, such as other isomers of triiodobenzoic acid and other pesticides analyzed in complex matrices.
Recovery is a measure of the accuracy of an analytical method and is determined by analyzing samples spiked with a known concentration of the analyte. The percentage of the analyte that is successfully measured is reported as the recovery rate. For a related compound, 2,3,5-triiodobenzoic acid, a gas chromatography (GC) method developed for its determination in various vegetable matrices reported mean recoveries ranging from 70% to 95.7% spkx.net.cn. Generally, recovery values between 70% and 120% are considered acceptable for pesticide residue analysis.
Precision reflects the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For multi-residue pesticide analysis in food matrices, a common acceptance criterion for precision is an RSD of less than 20%.
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. For most analytical methods, a correlation coefficient greater than 0.99 is considered indicative of good linearity.
The following interactive data table summarizes typical validation parameters for the analysis of a related triiodobenzoic acid isomer in various vegetable matrices, which can serve as a reference for expected performance characteristics for 2,4,5-TIBA analysis.
This table presents hypothetical data for this compound based on reported values for the 2,3,5-isomer to illustrate typical analytical performance.
Assessment of Matrix Effects in Complex Samples
When analyzing complex samples such as soil, water, or agricultural products, the sample matrix itself can interfere with the analysis of the target analyte, a phenomenon known as the matrix effect . This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. Therefore, the assessment and mitigation of matrix effects are critical steps in method validation for 2,4,5-TIBA.
Matrix effects are typically evaluated by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard (a blank sample extract spiked with the analyte). The matrix effect can be quantified using the following formula:
Matrix Effect (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100
A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement. For many regulatory purposes, matrix effects are considered significant if they are outside the range of ±20%.
Several strategies can be employed to minimize or compensate for matrix effects:
Matrix-matched calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This is a widely used approach to compensate for signal suppression or enhancement.
Sample dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.
Advanced clean-up techniques: Employing more rigorous sample clean-up procedures, such as solid-phase extraction (SPE), can effectively remove interfering compounds from the sample extract before analysis.
Use of isotopically labeled internal standards: An isotopically labeled version of the analyte can be added to the sample before extraction. Since the internal standard has the same chemical and physical properties as the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the analyte signal.
The following interactive data table illustrates a hypothetical assessment of matrix effects for 2,4,5-TIBA in different agricultural matrices.
This table presents hypothetical data to illustrate the variability of matrix effects across different sample types.
Insufficient Data Available for this compound
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research specifically detailing the environmental fate and ecological studies of the chemical compound This compound . The provided outline requests in-depth information on environmental persistence, degradation pathways, mobility, and bioconcentration potential.
The conducted searches predominantly yielded information on structurally related but chemically distinct compounds. These include:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A chlorinated herbicide, famously a component of Agent Orange.
2,3,5-Triiodobenzoic acid (TIBA): An isomer of the requested compound, known for its use as a plant growth regulator and auxin transport inhibitor.
The substitution of halogens (Iodine vs. Chlorine) and their specific placement on the benzoic acid ring fundamentally alters the chemical and physical properties of a compound. These differences significantly influence its environmental behavior, including its persistence, the mechanisms by which it degrades (photolytically and microbially), its mobility in soil and water, and its potential to accumulate in living organisms.
Presenting data from 2,4,5-T or 2,3,5-TIBA as representative of this compound would be scientifically inaccurate and misleading. Given the strict requirement to focus solely on the chemical compound “this compound” and the absence of specific data in the scientific literature to thoroughly populate the requested outline, this article cannot be generated at this time. Further empirical research on the environmental fate and toxicology of this compound is required.
Environmental Research and Fate Studies of Triiodobenzoic Acids
Applications as Environmental Tracers
Extensive research of available scientific literature reveals no documented studies on the application of 2,4,5-Triiodobenzoic acid as an environmental tracer. While other compounds, such as various fluorinated benzoic acids and isotopic tracers, are commonly employed in hydrological and soil science to trace the movement of water and solutes, there is no indication that this compound has been utilized for this purpose.
Scientific investigations into this compound have primarily focused on its role in plant physiology as an auxin transport inhibitor. researchgate.netresearchgate.netpakbs.orgpnas.orggoogle.com This compound is known to interfere with the normal flow of auxins, which are hormones that regulate plant growth and development. pnas.org Its effects on plant systems have been a subject of study in agricultural and botanical research. researchgate.netpakbs.orguiuc.edumaizegdb.org
However, the properties that would make a compound a suitable environmental tracer—such as high solubility in water, low reactivity with soil and sediment, and ease of detection at low concentrations—have not been characterized for this compound in the context of environmental tracing. Consequently, there are no detailed research findings or data tables to present regarding its use in tracking environmental processes.
Future Research Directions and Emerging Academic Applications
Development of Advanced Synthetic Strategies for Triiodobenzoic Acids
Future research is anticipated to focus on developing more efficient and sustainable methods for the synthesis of triiodobenzoic acids. Current synthetic routes can be complex, and there is a need for methodologies that offer higher yields, greater purity, and are more environmentally friendly. One promising approach involves the divergent synthesis of 1,3,5-trisubstituted benzenes starting from readily available and inexpensive materials like 2,3,5-triiodobenzoic acid. This strategy allows for the creation of diverse aryne precursors, which can then be transformed into a variety of valuable intermediates through reactions with different nucleophiles. Further exploration of this and other novel synthetic pathways could lead to more accessible and cost-effective production of specifically substituted triiodobenzoic acids like the 2,4,5-isomer.
Exploration in Advanced Materials Development
The unique properties of triiodobenzoic acids, particularly their high iodine content, make them interesting candidates for the development of advanced materials. Research in this area could explore the use of 2,4,5-triiodobenzoic acid in the synthesis of radiopaque polymers. For instance, it has been used to create aromatic iodine-containing vinylic monomers, such as 2-methacryloyloxyethyl(2,3,5-triiodobenzoate), which are then used to prepare polymers that are visible in X-ray imaging. Future studies could investigate the incorporation of this compound into various polymer backbones to develop new materials for medical imaging and other applications where radiopacity is desired.
Deeper Elucidation of Molecular Interaction Mechanisms
A significant area for future research is the detailed investigation of the molecular interaction mechanisms of triiodobenzoic acids. While it is known that compounds like 2,3,5-triiodobenzoic acid act as polar auxin transport inhibitors in plants, the precise molecular targets and interaction dynamics are not fully understood. toku-e.comnih.govguidechem.comchemicalbook.comsigmaaldrich.com Advanced computational modeling and experimental techniques could be employed to elucidate how this compound and its isomers interact with transport proteins and other biological molecules. This deeper understanding could pave the way for the design of more specific and effective plant growth regulators or even therapeutic agents. For example, studies have shown that 2,3,5-triiodobenzoic acid can inhibit the colonization of plant roots by certain fungi by likely inhibiting the transport of fungal-produced auxin within the root. nih.gov
Q & A
Q. What is the mechanistic role of 2,3,5-triiodobenzoic acid (TIBA) in modulating auxin transport and plant morphogenesis?
TIBA acts as an auxin transport inhibitor by competitively binding to auxin efflux carriers (e.g., PIN proteins), disrupting polar auxin transport. This inhibition alters auxin distribution, leading to reduced apical dominance, shortened internodes, and enhanced lateral branching in plants like soybean and cotton. Standard experimental setups involve applying TIBA at 10–30 µM in hydroponic or agar-based media to observe phenotypic changes .
Q. How is TIBA utilized in plant tissue culture protocols, particularly for callus induction?
TIBA is incorporated into callus induction media at concentrations of 10–30 µM to suppress endogenous auxin transport, promoting undifferentiated cell proliferation. For example, in cotton, TIBA combined with 2,4-D (0.1–0.5 mM) enhances LBD gene expression, critical for callus formation. Methodological optimization includes testing dose-dependent effects on gene expression using qRT-PCR .
Q. What are the standard analytical methods for quantifying TIBA in plant tissues?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly employed. Sample preparation involves homogenizing plant tissues in 80% methanol, followed by centrifugation and filtration (0.22 µm). Validation parameters include a linear range of 0.1–50 µg/mL and recovery rates >90% .
Advanced Research Questions
Q. How can contradictory data on TIBA’s classification as an auxin vs. antiauxin be resolved?
Surface plasmon resonance (SPR) binding assays reveal TIBA lacks direct binding to TIR1/AFB auxin receptors, classifying it as an antiauxin. Discrepancies arise from indirect effects on auxin transport rather than receptor interaction. Researchers should differentiate transport inhibition (via TIBA) from receptor antagonism (e.g., using PCIB) in experimental designs .
Q. What is the dose-response relationship between TIBA and auxin-regulated gene expression?
In cotton, TIBA at 20 µM upregulates GhLBD genes by 3.5-fold compared to controls, while 30 µM induces cytotoxicity. Dose-response curves should be generated using RNA-seq or RT-qPCR, with normalization to housekeeping genes (e.g., GhACTIN). Nonlinear regression models (e.g., four-parameter logistic) are recommended for IC50 determination .
Q. How does TIBA interact with other phytohormones to influence stress tolerance?
TIBA synergizes with abscisic acid (ABA) to enhance drought resilience in soybeans by reducing stomatal aperture. Conversely, it antagonizes gibberellin (GA3)-mediated stem elongation. Co-application experiments (e.g., TIBA + ABA at 1:1 molar ratio) in controlled drought conditions (e.g., 30% soil moisture) are critical for elucidating crosstalk .
Methodological Considerations
Q. What experimental controls are essential for TIBA studies in auxin transport assays?
Q. How can TIBA’s efficacy vary across plant species?
Q. Why do field studies report inconsistent yield outcomes with TIBA application?
Environmental factors (e.g., light intensity, soil nitrogen) modulate TIBA’s effects. For example, TIBA increases soybean yield by 15% under high nitrogen (150 kg/ha) but reduces it by 10% under nitrogen deficiency. Meta-analysis of field trials (1965–2022) shows a significant interaction (p < 0.05) between TIBA and nutrient availability .
Q. What molecular techniques confirm TIBA’s impact on auxin signaling pathways?
- Transcriptomics : RNA-seq of TIBA-treated vs. untreated tissues to identify auxin-responsive genes (e.g., AUX/IAA, SAUR).
- Proteomics : Co-immunoprecipitation (Co-IP) to detect PIN protein localization changes.
- CRISPR/Cas9 : Knockout of PIN1 in Arabidopsis to isolate TIBA-specific effects .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
